Welcome to the BenchChem Online Store!
molecular formula C17H25ClO2 B8524687 4-Decyloxybenzoyl chloride CAS No. 50625-44-0

4-Decyloxybenzoyl chloride

Cat. No. B8524687
M. Wt: 296.8 g/mol
InChI Key: QFPMTKPMXXKCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04576732

Procedure details

13.9 g of p-n-decyloxybenzoic acid was heated with excess thionyl chloride for 1 hour under reflux. p-n-Decyloxybenzoic acid chloride was obtained after distilling unreacted thionyl chloride off. 10.6 g of the above prepared p-hydroxybenzoic acid 2-methylbutyl ester was dissolved in 40 ml of pyridine. When the solution was cooled, a toluene solution of said p-n-decyloxybenzoic acid chloride was admixed therewith under stirring to effect reaction at 80° C. for 2 hours. The solution was then acidified by the addition of ice and 6N hydrochloric acid. After the organic layers were washed with water, then with a 2N aqueous sodium hydroxide solution, and again with water, the solvent was distilled off. The residue was recrystallized twice from ethanol to obtain p-n-decyloxybenzoic acid p'-(2-methylbutoxycarbonyl)phenyl ester.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].S(Cl)([Cl:23])=O>>[CH2:1]([O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([Cl:23])=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.